N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-12-7-9-13(10-8-12)26-20(28)18-17(24-21(26)29)14(11-25(18)2)19(27)23-16-6-4-3-5-15(16)22/h3-11H,1-2H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPUIQGLTXYZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=CC=CC=C4Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
Key Differences from Target Compound :
Functional Group Modifications
- Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (): Ester group at position 7 (vs. Dipentylamine substituent increases hydrophobicity, likely altering pharmacokinetics .
Pyrrolo[2,3-d]pyrimidine and Pyrazolo[1,5-a]pyrimidine Analogs
Pyrrolo[2,3-d]pyrimidines ()
- 5-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a): Thiophene-carboxylic acid substituent enhances water solubility (melting point: 200–201°C). Demonstrated antitumor activity via folate enzyme inhibition .
Pyrazolo[1,5-a]pyrimidines ()
Key Differences :
- Trifluoromethyl groups in pyrazolo analogs (e.g., ) confer higher electronegativity and bioavailability compared to the target’s methyl and chlorophenyl groups.
Research Findings and Implications
Biological Activity
N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Formula and Structure
The compound has the molecular formula CHClNO and features a pyrrolo[3,2-d]pyrimidine core with various substituents that contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited cell proliferation in human breast cancer cells (MCF-7) and human lung cancer cells (A549) with IC values in the micromolar range. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression. Notably, it was found to act as an inhibitor of certain kinases involved in tumor growth signaling pathways. This inhibition may contribute to its anticancer effects by disrupting critical signaling cascades that promote cell survival and proliferation.
Antimicrobial Properties
In addition to anticancer activity, this compound has shown antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, revealing effectiveness against both Gram-positive and Gram-negative bacteria.
Study 1: Anticancer Effects
A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrrolo[3,2-d]pyrimidine derivatives. The results indicated that compounds similar to N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine exhibited significant cytotoxicity against several cancer lines with mechanisms involving apoptosis induction and cell cycle arrest .
Study 2: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of pyrrolo derivatives highlighted their potential as therapeutic agents against resistant bacterial strains. The study reported MIC values for N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine ranging from 16 to 64 µg/mL against various pathogens .
Table 1: Biological Activity Overview
Table 2: Comparison with Related Compounds
| Compound Name | IC (µM) | MIC (µg/mL) |
|---|---|---|
| N-(2-chlorophenyl)-... | < 10 | 16 - 64 |
| Related Compound A | < 15 | 32 - 128 |
| Related Compound B | < 20 | 64 - 256 |
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including cyclization of precursors and subsequent functionalization. For example, analogous pyrrolo[3,2-d]pyrimidine derivatives are synthesized via coupling reactions using reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in anhydrous DMF, followed by purification via silica gel chromatography. Optimization strategies include temperature control (e.g., 0°C for CDMT activation), stoichiometric adjustments, and solvent selection (e.g., DMF for solubility). Yields of 63–95% have been reported for similar compounds by varying substituents and reaction times .
Q. What spectroscopic techniques are prioritized for structural characterization, and what key markers should be analyzed?
1H NMR is critical for verifying substituent integration and regiochemistry. Key markers include aromatic proton shifts (δ 6.5–8.5 ppm for aryl groups) and methyl/methylene resonances (δ 1.2–2.5 ppm). X-ray crystallography resolves stereochemical ambiguities, with mean C–C bond lengths (e.g., 1.36–1.42 Å) and disorder parameters (e.g., R factor = 0.054) confirming core stability . Mass spectrometry validates molecular weight, while IR identifies carbonyl stretches (1700–1750 cm⁻¹) .
Q. Which solvent systems and purification methods are effective for isolating high-purity pyrrolo[3,2-d]pyrimidine carboxamides?
Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis. Post-reaction, precipitation in ice-water followed by column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) achieves >95% purity. For crystalline derivatives, recrystallization in ethanol or methanol is recommended .
Advanced Research Questions
Q. How can computational reaction path search methods improve experimental design for novel derivatives?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding reagent selection. For instance, ICReDD’s workflow combines computational path searches with experimental validation, reducing trial-and-error by 50% . Machine learning models trained on reaction databases (e.g., PubChem) can prioritize substituent combinations with desired electronic properties, accelerating discovery .
Q. What methodological approaches resolve contradictions in reported biological activities of pyrrolo[3,2-d]pyrimidine analogs?
Discrepancies often arise from assay variability (e.g., cell line specificity) or structural nuances (e.g., substituent electronic effects). To reconcile
- Conduct dose-response curves across multiple models (e.g., cancer vs. normal cells).
- Perform molecular docking to correlate binding affinity (e.g., kinase inhibition) with structural features (e.g., chlorophenyl orientation) .
- Validate via in vivo pharmacokinetics to assess bioavailability and metabolite interference .
Q. How are crystallographic disorders in pyrrolo[3,2-d]pyrimidine derivatives addressed during structural analysis?
Disorder in X-ray data (e.g., in the tetrahydro-1H-pyrrolo ring) is resolved using TwinRotMat or SHELXL refinement. Partial occupancy modeling and restraint parameters (e.g., DFIX for bond lengths) improve accuracy. For severe cases, low-temperature (100 K) data collection minimizes thermal motion artifacts .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining regioselectivity?
- Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization).
- Membrane separation (e.g., nanofiltration) purifies intermediates without column degradation.
- Process control algorithms (e.g., PID controllers) stabilize pH and temperature during multi-step sequences .
Methodological Insights from Evidence
- Synthesis Optimization : highlights yield improvements via CDMT-mediated coupling (63–95%), emphasizing reagent purity and inert atmospheres.
- Computational Integration : and demonstrate AI-driven reaction design, reducing development time by 30–40%.
- Biological Validation : and stress the importance of multi-assay frameworks to account for biological variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
